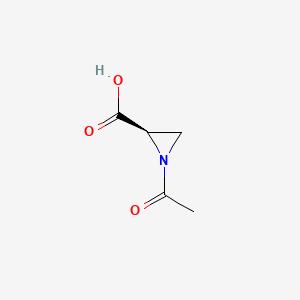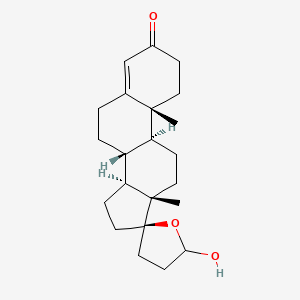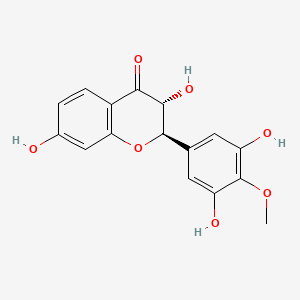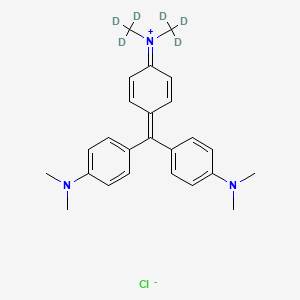
D-arabino C20-Phytosphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-arabino C20-Phytosphingosine: is a type of sphingoid base, which is a fundamental component of sphingolipids. Sphingolipids are essential constituents of cell membranes and play crucial roles in cell recognition, signaling, and regulation. This compound is characterized by its long-chain base structure, which includes a 20-carbon backbone and specific stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-arabino C20-Phytosphingosine typically involves several key steps:
Wittig Olefination: This step is used to form the carbon-carbon double bond in the sphingoid base.
Sharpless Dihydroxylation: This reaction introduces hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of chiral pool approaches, chiral auxiliaries, and asymmetric reactions are common to ensure the correct stereochemistry of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-arabino C20-Phytosphingosine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the sphingoid base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: D-arabino C20-Phytosphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids, which are important for studying cell membrane structure and function .
Biology: In biological research, this compound is used to investigate the roles of sphingolipids in cell signaling, apoptosis, and differentiation .
Medicine: this compound has potential therapeutic applications, particularly in the treatment of skin disorders and as an anti-inflammatory agent .
Industry: In the cosmetic industry, it is used in formulations for skin care products due to its moisturizing and anti-aging properties .
Mecanismo De Acción
D-arabino C20-Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase . These interactions influence cell membrane structure, signaling pathways, and cellular responses, including apoptosis and inflammation .
Comparación Con Compuestos Similares
L-ribo-Phytosphingosine: Another stereoisomer with similar structural features but different biological activities.
Sphingosine: A related sphingoid base with a shorter carbon chain and different functional groups.
Dihydrosphingosine: A reduced form of sphingosine with distinct properties and applications.
Propiedades
Número CAS |
1335002-11-3 |
|---|---|
Fórmula molecular |
C20H43NO3 |
Peso molecular |
345.568 |
Nombre IUPAC |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
Clave InChI |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Sinónimos |
(2R,3S,4R)-Amino-1,3,4-eicosanetriol; D-arabino-1,3,4-Trihydroxy-2-aminoeicosane; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


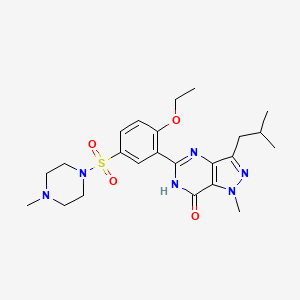

![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)
